Gadolinium(III) carbonate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

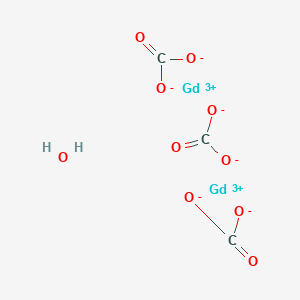

Gadolinium(III) carbonate hydrate is a chemical compound with the formula Gd2(CO3)3·xH2O. It is a rare earth metal carbonate that appears as a white powder. This compound is known for its significant role in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gadolinium(III) carbonate hydrate can be synthesized through the reaction of gadolinium salts with carbonate ions. One common method involves reacting gadolinium nitrate with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of gadolinium chloride or gadolinium nitrate with sodium carbonate or ammonium carbonate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Gadolinium(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form gadolinium oxide (Gd2O3) and carbon dioxide (CO2).

Acid-Base Reactions: It reacts with acids to form gadolinium salts and carbon dioxide.

Complexation: It can form complexes with various ligands, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Ligands: Organic ligands such as EDTA (ethylenediaminetetraacetic acid) are used to form soluble complexes.

Major Products:

Gadolinium Salts: Reaction with acids produces gadolinium chloride, gadolinium sulfate, or gadolinium nitrate.

Gadolinium Oxide: Thermal decomposition yields gadolinium oxide

Applications De Recherche Scientifique

Medical Imaging

One of the primary applications of gadolinium(III) carbonate hydrate is in the field of medical imaging . It serves as a precursor for gadolinium-based contrast agents used in magnetic resonance imaging (MRI). These agents enhance the visibility of blood vessels and tissues, aiding in the diagnosis of various medical conditions, including tumors and vascular diseases . The use of gadolinium compounds in MRI has revolutionized diagnostic imaging by providing clearer and more detailed images.

Material Science

In material science, this compound is utilized for its luminescent properties. Research indicates that it can be doped with other lanthanide ions, such as europium (Eu) or terbium (Tb), to create materials with tunable photoluminescence properties. These materials have potential applications in optoelectronic devices like light-emitting diodes (LEDs) and solar cells .

Comparison of Gadolinium Compounds

| Compound Name | Formula | Solubility | Unique Characteristics |

|---|---|---|---|

| Gadolinium(III) oxide | Gd2O3 | Insoluble | Used extensively in phosphors and ceramics |

| Gadolinium(III) chloride | GdCl3 | Soluble | Commonly used as a contrast agent |

| Gadolinium(III) sulfate | Gd2(SO4)3 | Soluble | Used in various chemical syntheses |

| Gadolinium(III) nitrate | Gd NO3)3 | Soluble | Precursor for other gadolinium compounds |

Nuclear Technology

Gadolinium's ability to absorb neutrons makes it valuable in nuclear reactors , particularly in control rods used to regulate fission rates. This compound can be converted into other gadolinium-based materials suitable for these applications, contributing to reactor safety and efficiency .

Catalysts and Chemical Reactions

Certain gadolinium compounds, including gadolinium carbonate hydrate, can act as catalysts in chemical reactions. These catalysts enhance reaction rates, making processes more efficient and cost-effective .

Research and Development

In research settings, this compound is employed for synthesizing other gadolinium-based compounds and materials. Its unique properties make it a subject of interest for various experimental applications .

Case Study 1: MRI Contrast Agents

A study demonstrated the effectiveness of gadolinium-based contrast agents derived from this compound in enhancing MRI images of patients with suspected brain tumors. The results showed significant improvements in image clarity and diagnostic accuracy compared to non-contrast imaging techniques.

Case Study 2: Luminescent Materials

Research involving the doping of this compound with europium ions led to the development of new phosphorescent materials for LED applications. These materials exhibited enhanced brightness and energy efficiency, paving the way for their use in next-generation lighting solutions.

Mécanisme D'action

The primary mechanism by which gadolinium(III) carbonate hydrate exerts its effects is through its paramagnetic properties. In MRI, gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons in tissues, resulting in a brighter signal on T1-weighted images. This enhances the contrast of the images, making it easier to detect abnormalities such as tumors, abscesses, and vascular lesions .

Comparaison Avec Des Composés Similaires

Gadolinium(III) chloride: Another gadolinium salt used in various applications, including as a precursor for other gadolinium compounds.

Gadolinium(III) oxide: A product of the thermal decomposition of gadolinium(III) carbonate hydrate, used in ceramics and glass manufacturing.

Gadolinium(III) nitrate: Used in similar applications as this compound, particularly in the preparation of other gadolinium compounds.

Uniqueness: this compound is unique due to its carbonate structure, which allows it to undergo specific reactions and form complexes that other gadolinium compounds may not. Its hydrate form also influences its solubility and reactivity in various applications .

Propriétés

Numéro CAS |

38245-36-2 |

|---|---|

Formule moléculaire |

CH4GdO4 |

Poids moléculaire |

237.3 g/mol |

Nom IUPAC |

carbonic acid;gadolinium;hydrate |

InChI |

InChI=1S/CH2O3.Gd.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

Clé InChI |

NVHGWEUNAIEFQC-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Gd+3].[Gd+3] |

SMILES canonique |

C(=O)(O)O.O.[Gd] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.